2-methyl-N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Overview
Description
2-methyl-N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.18959167 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Cation Channel Subfamily V Member 4 (TRPV4) . TRPV4 is a protein that in humans is encoded by the TRPV4 gene. It is a member of the TRP channel family and is expressed in many tissues, including neurons, epithelial cells, and muscle cells .
Mode of Action
This compound acts as a potent reversible and selective TRPV4 blocker . It inhibits human, rat, and mouse TRPV4 with IC50 values of 48, 133, and 17 nM respectively . It also inhibits the endogenous TRPV4-mediated response to 4α-PDH .
Biochemical Pathways
The compound’s action on TRPV4 affects various biochemical pathways. TRPV4 is involved in maintaining cellular homeostasis and mediating cellular responses to mechanical and osmotic stress . By blocking TRPV4, the compound can modulate these pathways and their downstream effects.
Pharmacokinetics
The compound is stable for 2 years from the date of purchase as supplied . Solutions in DMSO or ethanol may be stored at -20° for up to 3 months . .
Result of Action
The compound’s action on TRPV4 has several molecular and cellular effects. It increases functional bladder capacity and reduces micturition frequency in mice and rats with cystitis . It also inhibits brain edema in middle cerebral artery occlusion mice . Furthermore, it induces an increase in core body temperature accompanied by increased oxygen consumption in Wistar rats .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage temperature and solubility can affect the compound’s stability and efficacy . .
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-12-15-4-2-5-16-18(15)23(14)13-17(19(16)24)20(25)21-6-3-7-22-8-10-26-11-9-22/h2,4-5,13-14H,3,6-12H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPBLHWVRNOIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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